molecular formula C22H23NO3 B11249587 N-(4-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

N-(4-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

Cat. No.: B11249587
M. Wt: 349.4 g/mol
InChI Key: OCVVRZVSYWDCAX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxyphenyl group, a furan ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the ethoxyphenyl group: This step involves the reaction of the furan derivative with an ethoxyphenyl halide in the presence of a base such as potassium carbonate.

    Formation of the amide bond: The final step involves the reaction of the intermediate with an appropriate amine under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The ethoxyphenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Furanones, hydroxylated derivatives.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted phenyl groups.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The furan ring and phenyl groups can participate in π-π interactions, while the amide group can form hydrogen bonds with target molecules. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-(propylamino)propanamide: Similar structure but with a propylamino group instead of the furan ring.

    4-methyl-N-(5-(4-methylphenyl)sulfonyl)amino-1-naphthylbenzenesulfonamide: Contains a sulfonamide group and a naphthyl ring.

Uniqueness

N-(4-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is unique due to the presence of both the furan ring and the ethoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C22H23NO3/c1-3-25-19-10-8-18(9-11-19)23-22(24)15-13-20-12-14-21(26-20)17-6-4-16(2)5-7-17/h4-12,14H,3,13,15H2,1-2H3,(H,23,24)

InChI Key

OCVVRZVSYWDCAX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)C

Origin of Product

United States

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